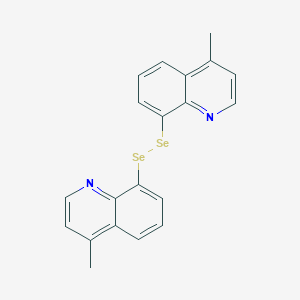
8,8'-(Diselane-1,2-diyl)bis(4-methylquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is an organoselenium compound characterized by the presence of two selenium atoms bridging two 4-methylquinoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) typically involves the reaction of 4-methylquinoline with selenium reagents under controlled conditions. One common method involves the use of diselenides, which react with 4-methylquinoline in the presence of a catalyst to form the desired compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The quinoline units can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can produce selenides.
Scientific Research Applications
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Industry: It may be used in the development of materials with unique electronic or photonic properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) exerts its effects is primarily related to the chemical reactivity of the selenium atoms. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. Additionally, the compound can interact with biological molecules, potentially modulating enzyme activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(4-methoxybenzyl)diselane
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is unique due to its specific structure, which includes two selenium atoms bridging two quinoline units. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to other diselenides or related compounds.
Properties
CAS No. |
725709-19-3 |
|---|---|
Molecular Formula |
C20H16N2Se2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-methyl-8-[(4-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-21-19-15(13)5-3-7-17(19)23-24-18-8-4-6-16-14(2)10-12-22-20(16)18/h3-12H,1-2H3 |
InChI Key |
MJARDWSKQJJQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)[Se][Se]C3=CC=CC4=C(C=CN=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


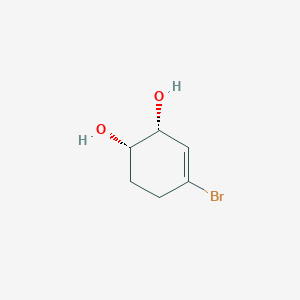
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
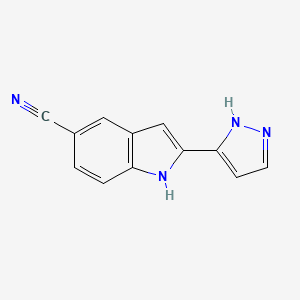
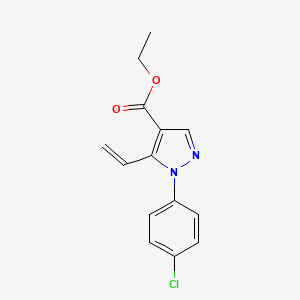
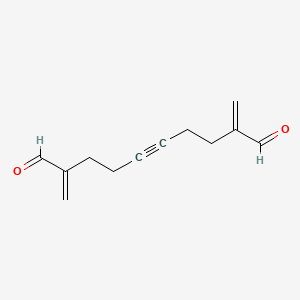
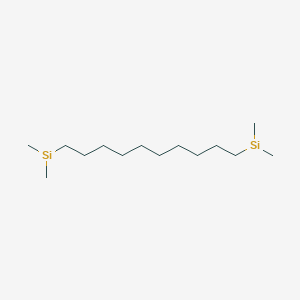
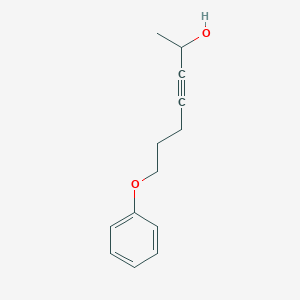
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
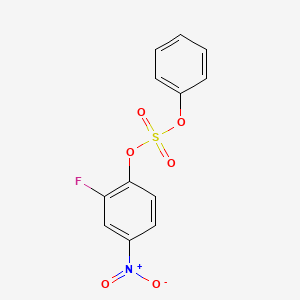
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
